REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:3][N:4]1C(=O)CCC1=O.[ClH:19]>C(O)C.O>[ClH:19].[NH2:4][CH2:3][CH:2]([OH:1])[CH2:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
OC(CN1C(CCC1=O)=O)COC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
to give a white residue, which
|
Type
|
WASH
|
Details
|
washed with ether (3*50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous phase was concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(COC1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |